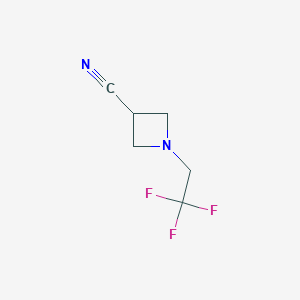
1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile is a chemical compound characterized by the presence of a trifluoroethyl group attached to an azetidine ring, which also bears a carbonitrile group
准备方法
The synthesis of 1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base to facilitate the substitution reaction on the azetidine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and temperature control .
化学反应分析
1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized azetidine derivatives .
科学研究应用
1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism by which 1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The azetidine ring provides a rigid scaffold that can mimic natural substrates, making it a valuable tool in the study of enzyme mechanisms and drug-receptor interactions .
相似化合物的比较
1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which affects its reactivity and applications.
1-(2,2,2-Trifluoroethyl)azetidine-3-amine: The presence of an amine group in this compound makes it more basic and alters its interaction with biological targets.
1-(2,2,2-Trifluoroethyl)azetidine-3-alcohol: The alcohol group in this compound provides different hydrogen bonding capabilities, influencing its solubility and reactivity.
The uniqueness of this compound lies in its combination of a trifluoroethyl group and a carbonitrile group, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
1-(2,2,2-trifluoroethyl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)4-11-2-5(1-10)3-11/h5H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOJPXKHKLAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
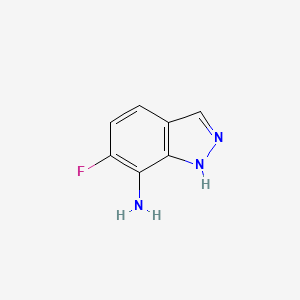
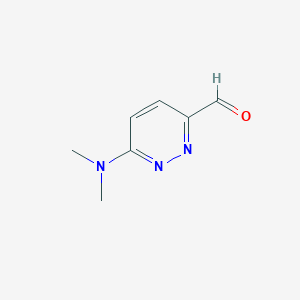
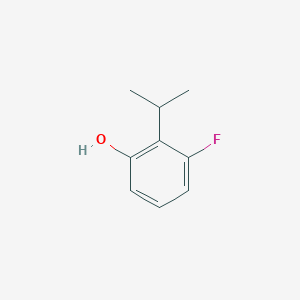
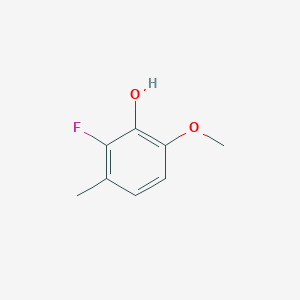
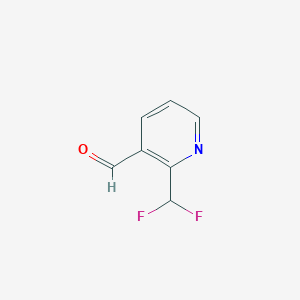
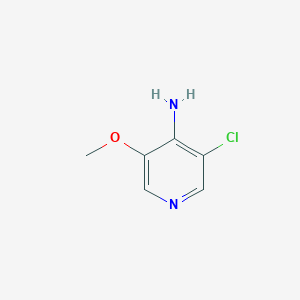
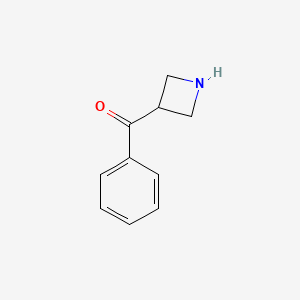
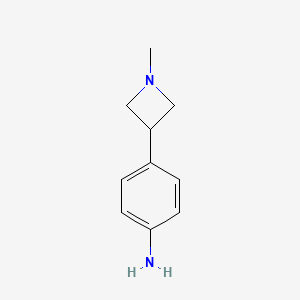
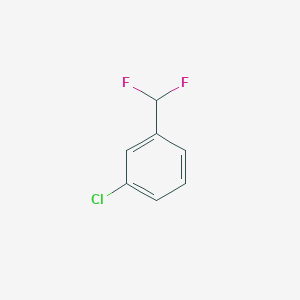
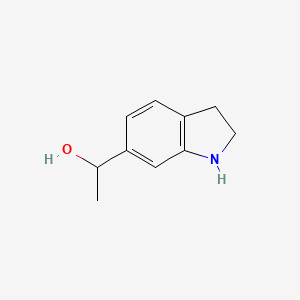
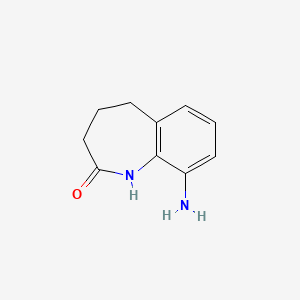
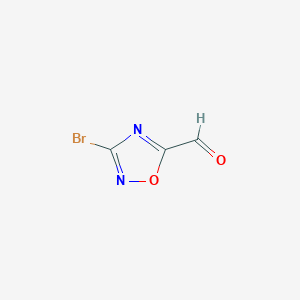
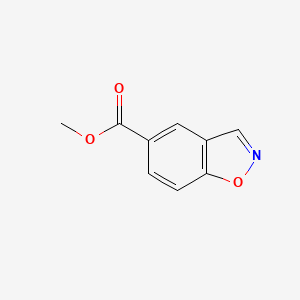
![6-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7963509.png)
